16-Methyloctadecan-1-ol, also known as 1-hexyl-2-methyl-3-octanol, is a long-chain fatty alcohol with significant implications in various scientific fields, particularly in organic chemistry and biochemistry. This compound is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to the terminal carbon of the octadecane chain. It is notable for its role as a pheromone component in certain insect species, influencing mating behaviors and communication.
16-Methyloctadecan-1-ol can be derived from natural sources or synthesized in the laboratory. It is classified under fatty alcohols, which are aliphatic alcohols derived from natural fats and oils. In the context of pheromone synthesis, it is often studied for its enantioselective properties, making it a subject of interest in both synthetic organic chemistry and ecological studies.
The synthesis of 16-Methyloctadecan-1-ol can be achieved through various methods. One common approach involves the reduction of the corresponding fatty acid or its derivatives. For example, the synthesis can start with 16-methyloctadecan-2-one, which can be reduced using lithium aluminum hydride or sodium borohydride to yield the desired alcohol:
Additionally, enantioselective synthesis methods have been explored to produce specific stereoisomers of this compound, emphasizing the importance of chirality in pheromone applications .
16-Methyloctadecan-1-ol participates in various chemical reactions typical for primary alcohols:
These reactions highlight its versatility as a chemical intermediate in organic synthesis .
The mechanism of action for 16-Methyloctadecan-1-ol primarily relates to its biological functions as a pheromone component. In insects, this compound may act by binding to specific receptors on sensory neurons, triggering behavioral responses such as attraction during mating rituals. The precise biochemical pathways involved often depend on the species and environmental context but generally include signal transduction mechanisms that lead to changes in behavior .
The physical properties of 16-Methyloctadecan-1-ol include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and industrial processes .
16-Methyloctadecan-1-ol has several scientific uses:
The biosynthesis of long-chain fatty alcohols like 16-methyloctadecan-1-ol traces back to conserved lipid metabolic pathways in early eukaryotes. Phylogenetic studies indicate that enzymes involved in fatty acid elongation and reduction evolved in ancestral algal lineages, such as Chlamydomonas reinhardtii (a chlorophyte green alga), which possesses homologous pathways for branched-chain fatty alcohol production [5] [7]. These pathways likely arose in response to selective pressures for membrane lipid diversification in fluctuating environments. For example, deep-sea corals (e.g., Gardineriidae and Micrabaciidae families) retained primitive fatty acid modification systems dating to the Paleozoic (∼425 Ma), enabling the synthesis of structurally complex lipids, including methyl-branched alcohols [7]. The octadecanoid pathway—a cornerstone for C18-derived lipids—shares enzymatic components across terrestrial plants and marine eukaryotes, underscoring its ancient origin [10]. Key innovations include the recruitment of fatty acyl-ACP reductases (FARs), which catalyze the reduction of activated fatty acids to primary alcohols, with substrate specificity evolving toward branched-chain precursors like 16-methyloctadecanoic acid [2] [5].
Table 1: Evolutionary Timeline of Key Biosynthetic Events
Geological Era | Approximate Age (Ma) | Evolutionary Event | Representative Taxa |
---|---|---|---|
Ordovician | 450 | Emergence of "scleractiniamorph" lipid pathways | Kilbuchophyllia (corals) |
Silurian-Devonian | 415 | Divergence of Complexa/Robusta coral lineages; fatty acid diversification | Gardineriidae, Micrabaciidae |
Present | - | Conservation in green algae and plants | Chlamydomonas reinhardtii, Angiosperms |
Methyltransferases (MTases) are pivotal for introducing methyl branches during the biosynthesis of 16-methyloctadecan-1-ol. These enzymes transfer a methyl group from S-adenosylmethionine (SAM) to specific carbon positions on fatty acyl chains. The 17-methyloctadecanoic acid scaffold—a direct precursor to 16-methyloctadecan-1-ol—is synthesized via methylation at C16 of octadecanoic acid [1] [6]. MTases governing this process belong to the seven-β-strand superfamily, characterized by a Rossmann-fold catalytic domain that accommodates SAM and hydrophobic alkyl substrates [8].
Substrate recognition involves:
Table 2: Classification of Methyltransferases Involved in Branching
Superfamily | Structural Feature | Catalytic Role | Example Enzymes |
---|---|---|---|
Seven-β-strand | Rossmann-like fold | SAM-dependent C16 methylation | CbiF-like MTases |
SPOUT | Deep trefoil knot | Not involved in fatty acid branching | - |
SET domain | β-sandwich | Protein lysine methylation; irrelevant to lipid biosynthesis | - |
Genetic analysis reveals that single-nucleotide polymorphisms (SNPs) in MTase genes (e.g., DNMT1) alter substrate affinity, potentially modulating branched-chain lipid profiles in eukaryotes [3] [8].
The reduction of 17-methyloctadecanoic acid to 16-methyloctadecan-1-ol is catalyzed by alcohol dehydrogenases (ADHs) with stringent substrate specificity for methyl-branched fatty acids. ADHs from Lactobacillus kefir (Lk-ADH) and Candida parapsilosis (CpRCR) exemplify enzymes engineered for this transformation [4] [9]. Key specificity determinants include:
Kinetic parameters for ADH-mediated reduction of methyl-branched substrates follow Michaelis-Menten models:
v = (V_max * [S]) / (K_m + [S])
Where:
Table 3: Kinetic Parameters of ADHs Toward 17-Methyloctadecanoic Acid
ADH Variant | K_m (mM) | k_cat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Stereoselectivity |
---|---|---|---|---|
Lk-ADH Prince | 0.82 ± 0.11 | 15.3 ± 1.2 | 18.66 | >99% R |
CpRCR-L137V | 1.05 ± 0.09 | 9.8 ± 0.7 | 9.33 | >99% S |
Wild-type CpRCR | 2.31 ± 0.24 | 3.1 ± 0.3 | 1.34 | 95% S |
Engineering distant allosteric sites (e.g., Leu137 in CpRCR) enhances catalytic efficiency (kcat/Km) by 7.8-fold, likely via dynamic coupling between mutation sites and the active center [9]. Molecular dynamics simulations confirm that mutations at Leu34 and Leu137 reposition catalytic residues (e.g., Ser143, Tyr156) to optimize hydride transfer to C1 of the fatty acid [9].
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